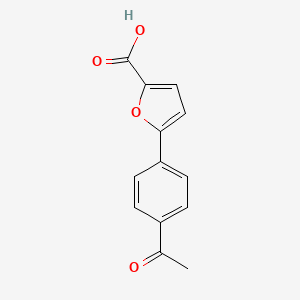

5-(4-Acetylphenyl)-2-furoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-acetylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(17-11)13(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTWCUABWGGMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366617 | |

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-95-1 | |

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-acetylphenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Acetylphenyl 2 Furoic Acid and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing furoic acid derivatives often rely on multi-step sequences that begin with readily available furan (B31954) precursors. These methods, while established, sometimes involve harsh conditions or produce significant byproducts.

Ester Hydrolysis and Carboxylic Acid Formation

A common and crucial step in the synthesis of 5-(4-Acetylphenyl)-2-furoic acid is the hydrolysis of its corresponding ester, typically a methyl or ethyl ester. This saponification reaction is generally the final step in a synthetic sequence, converting the ester intermediate into the desired carboxylic acid. The process is usually carried out by heating the ester in a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like methanol. researchgate.net After the reaction, acidification of the mixture with a strong acid, like hydrochloric acid, precipitates the final carboxylic acid product. This method is a standard procedure for producing 2-furoic acids from their esters. orgsyn.org

The industrial production of the parent 2-furoic acid often involves the Cannizzaro reaction of furfural (B47365), which disproportionates to yield both 2-furoic acid and furfuryl alcohol in a 1:1 ratio. wikipedia.orgresearchgate.net While effective, this highlights the ongoing need for more selective synthetic routes.

Nucleophilic Substitution Reactions

Derivatives of this compound, such as amides, can be readily prepared through nucleophilic substitution reactions. A common approach involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). sci-hub.se The resulting 5-(4-acetylphenyl)-2-furoyl chloride can then be reacted with a variety of nucleophiles.

For example, reacting the acyl chloride with an amine, such as morpholine, in a suitable solvent like dioxane at room temperature yields the corresponding amide derivative. sci-hub.se This method allows for the synthesis of a diverse library of amide derivatives by varying the amine component.

Advanced Catalytic Syntheses

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of 2,5-disubstituted furans like this compound has benefited significantly from these advancements. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a powerful and widely used method for forming carbon-carbon bonds. This reaction is highly effective for synthesizing 5-aryl-2-furoic acid derivatives. The general strategy involves coupling a furan derivative bearing a leaving group (like a bromine atom) at the 5-position with an arylboronic acid.

In a typical synthesis of a 5-(4-substituted-phenyl)-2-furoic acid ester, methyl 5-bromofuran-2-carboxylate is reacted with the corresponding substituted phenylboronic acid. For the target molecule, this would be (4-acetylphenyl)boronic acid. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a base like sodium carbonate. The final step is the hydrolysis of the resulting ester to the carboxylic acid.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Furan Substrate | Methyl 5-bromofuran-2-carboxylate | Electrophile |

| Boronic Acid | (4-Acetylphenyl)boronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates C-C bond formation |

| Base | Sodium Carbonate (Na₂CO₃) | Activates boronic acid |

| Solvent | 1,4-Dioxane (B91453) | Reaction medium |

| Temperature | 90 °C | Provides energy for reaction |

Applications of Lewis Acids and Metal Hydroxides in Synthesis

Lewis acids and metal hydroxides play crucial roles as catalysts and reagents in the synthesis of furoic acid derivatives. Metal hydroxides, as mentioned earlier, are standard reagents for the saponification of esters to form the final carboxylic acid. researchgate.net

Lewis acids are employed to catalyze various transformations in furan chemistry. For instance, the combination of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) with a palladium catalyst can efficiently produce a wide range of 2,5-disubstituted furans from enyne acetates. thieme-connect.comorganic-chemistry.org This approach demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org Other studies have shown that inexpensive Lewis acids can be used to construct multisubstituted furan carboxylic acid derivatives through cascade reactions, highlighting the atom economy of such protocols. rsc.org Furthermore, metal-organic frameworks (MOFs) with Lewis acid sites have been developed as heterogeneous catalysts for various organic transformations, including those that could be adapted for furan synthesis. nih.gov

Biocatalytic Transformations and Bioconversion Pathways

Biocatalytic methods present an environmentally benign alternative to traditional chemical synthesis for producing furoic acid derivatives. These processes leverage the high selectivity of enzymes and whole-cell systems to carry out specific transformations under mild conditions. nih.govmdpi.com

Microorganisms such as Pseudomonas putida have demonstrated the ability to selectively oxidize furfural to furoic acid with high yields. nih.gov This biotransformation is a key step in the detoxification pathway of furanic compounds, which are often generated from the dehydration of sugars found in lignocellulosic biomass. usda.govunesp.br The metabolism in some bacteria involves the conversion of furoic acid to 2-oxoglutarate via Coenzyme A intermediates. usda.gov

Enzymatic carboxylation represents another innovative biocatalytic approach. For instance, the enzyme HmfF, a prenylated flavin (prFMN) dependent UbiD family member, can catalyze the reversible carboxylation of 2-furoic acid to yield 2,5-furandicarboxylic acid (FDCA). acs.org While initial yields may be modest, this method highlights a potential CO2 sequestration process for producing valuable platform chemicals. acs.orgresearchgate.net

The table below summarizes various microorganisms and enzymes involved in the bioconversion of furanic compounds.

| Microorganism/Enzyme System | Substrate | Product | Key Findings |

| Pseudomonas putida KT2440 | Furfural | 2-Furoic Acid | Achieved quantitative yield and demonstrated the involvement of a molybdate (B1676688) transporter. nih.gov |

| Nocardia corallina | 2-Furfuryl alcohol, Furfural | 2-Furoic Acid | High yields of 98% from the alcohol and 88% from the aldehyde were reported. wikipedia.org |

| Chlorella vulgaris | 5-Hydroxymethylfurfural (HMF), Furfural | 5-Hydroxymethyl-2-Furoic Acid, 2-Furoic Acid | First known microalgal species to convert furanic compounds. nih.govnih.gov |

| HmfF Enzyme (from P. thermopropionicum) | 2-Furoic Acid | 2,5-Furandicarboxylic Acid (FDCA) | Catalyzes carboxylation at elevated CO2 levels. acs.org |

| E. coli HMFOMUT (recombinant) | Furfural | 2-Furoic Acid | Used as a dehydrogenase biocatalyst in a chemoenzymatic approach from xylose. mdpi.com |

Synthetic Routes to Substituted 2-Furoic Acid Analogs

The synthesis of 5-arylfuran-2-carboxylic acids, including this compound, often employs cross-coupling reactions to form the crucial carbon-carbon bond between the furan ring and the aryl group. The Suzuki-Miyaura coupling is a widely used and versatile method for this purpose. researchgate.netsnnu.edu.cnmdpi.com This reaction typically involves the palladium-catalyzed coupling of a furan derivative bearing a halide or triflate with an arylboronic acid. researchgate.netsnnu.edu.cn

A common strategy involves the coupling of an ester of 5-bromofuran-2-carboxylic acid with a suitable arylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient, significantly reducing reaction times. researchgate.net Decarboxylative Suzuki-Miyaura couplings have also been developed, using aromatic carboxylic acids as coupling partners. manchester.ac.ukrsc.org

An alternative approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the synthesis of 5-(substituted-phenyl)-furan-2-carboxylic acids. researchgate.net

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including furans. acs.orgnih.goveurekaselect.com The synthesis of furan rings from chalcones can be achieved through oxidative cyclization reactions. acs.orgnih.govacs.org

One method involves the Michael addition of a deoxybenzoin (B349326) to a chalcone (B49325), followed by an oxidative cyclization of the resulting 1,5-dione intermediate. acs.orgnih.gov Systems such as elemental sulfur in DMSO have been effectively used to mediate this transformation, providing a transition-metal-free route to tetrasubstituted furans. acs.orgnih.gov While this specific route leads to highly substituted furans, modifications of the starting materials can provide pathways to various furan derivatives.

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This transformation is a key step for subsequent derivatization, such as the formation of amides and esters. pensoft.net

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification. chemistrysteps.comchemguide.co.ukcommonorganicchemistry.comdoubtnut.com

Phosphorus pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to form the acyl chloride, with hydrogen chloride and phosphorus oxychloride as byproducts. chemguide.co.ukchemguide.co.uk

Phosphorus trichloride (B1173362) (PCl₃): The reaction with this liquid reagent is less vigorous than with PCl₅. chemguide.co.uk

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF, this reagent allows for mild reaction conditions. commonorganicchemistry.com

The resulting 5-(4-acetylphenyl)-2-furoyl chloride is a versatile intermediate. It can react with a wide range of nucleophiles, such as amines (e.g., morpholine) and alcohols, to generate a library of derivatives with potentially diverse biological activities. pensoft.net

The table below shows common reagents for the formation of acyl chlorides from carboxylic acids.

| Reagent | Formula | Key Features | Byproducts |

| Thionyl Chloride | SOCl₂ | Commonly used; gaseous byproducts simplify purification. chemistrysteps.comchemguide.co.ukcommonorganicchemistry.comdoubtnut.com | SO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Solid reagent; reacts in the cold. chemguide.co.ukchemguide.co.uk | POCl₃, HCl |

| Oxalyl Chloride | (COCl)₂ | Used with catalytic DMF; mild conditions. commonorganicchemistry.com | CO, CO₂, HCl |

Conjugating this compound with amino acids or peptides can lead to novel molecules with modified properties. The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid of the furan derivative and the amino group of the amino acid or peptide. rsc.org

Standard peptide coupling reagents are employed to facilitate this reaction while minimizing racemization of the amino acid chiral center. These reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). The development of cross-coupling strategies, such as the Negishi and Suzuki reactions, has also expanded the ability to create complex, fluorinated amino acids that can be incorporated into peptides. nih.gov

Hydrazone derivatives of this compound can be synthesized by reacting the keto group of the acetylphenyl moiety with a hydrazine (B178648) or by reacting a hydrazide derivative of the furoic acid with an aldehyde or ketone.

To form hydrazones from the acetyl group, this compound is reacted with a substituted hydrazine, typically in an alcoholic solvent and often with an acid catalyst.

Alternatively, the carboxylic acid function of this compound can be first converted to its corresponding hydrazide, this compound hydrazide. This is usually achieved by esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. This furoic acid hydrazide can then be condensed with various aldehydes and ketones to produce a range of N-acylhydrazones. researchgate.netresearchgate.net These hydrazones are of interest for their coordination chemistry with transition metals and their potential biological activities. researchgate.nettandfonline.com

Process Optimization for Yield Enhancement and Reaction Efficiency

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, base, solvent, temperature, and the nature of the starting materials. Both the Suzuki-Miyaura coupling and the Meerwein arylation offer distinct advantages and challenges that can be addressed through systematic process optimization.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds and is particularly well-suited for the synthesis of biaryl compounds. In the context of this compound, this would typically involve the reaction of a 5-halo-2-furoic acid derivative with a 4-acetylphenylboronic acid. A closely related synthesis, that of 5-(4-nitrophenyl)furan-2-carboxylic acid, provides a well-documented example of this approach. mdpi.com The synthesis proceeds via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the methyl ester to the carboxylic acid. mdpi.com

The key parameters for optimization in a Suzuki-Miyaura coupling include the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. The choice of ligand is critical, with various phosphines showing different levels of effectiveness depending on the specific substrates.

Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Effect on Yield |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of palladium catalyst and its associated ligand is crucial for achieving high yields. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can significantly influence the reaction rate and yield. |

| Solvent | Dioxane/Water, Toluene, DMF | The solvent system must be capable of dissolving both the organic and inorganic reagents. |

| Temperature | 60-120 °C | Higher temperatures often lead to faster reactions but can also promote side reactions and decomposition. |

This table presents a generalized summary of parameter effects on Suzuki-Miyaura couplings based on established chemical principles.

For instance, in the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, the reaction is carried out using bis(triphenylphosphine)palladium(II) dichloride as the catalyst in a 1,4-dioxane solvent with an aqueous solution of sodium carbonate as the base, at a temperature of 90 °C overnight. mdpi.com

The Meerwein arylation offers an alternative route, starting from an aromatic amine, such as 4-aminoacetophenone. This method involves the generation of a diazonium salt from the amine, which then reacts with a furan derivative. A general procedure for the Meerwein arylation of substituted anilines with furan derivatives has been reported for the synthesis of 5-substituted phenyl-2-furoic acids. sci-hub.se

Optimization of the Meerwein arylation focuses on the conditions for the diazotization step and the subsequent radical addition to the furan ring. Key parameters include the choice of acid for diazotization, the temperature, and the copper salt catalyst.

Table 2: Illustrative Optimization of Meerwein Arylation Conditions

| Parameter | Variation | Effect on Yield |

| Diazotization Acid | HCl, H₂SO₄ | The choice of acid can affect the stability of the diazonium salt. |

| Catalyst | CuCl, CuBr | The copper catalyst facilitates the radical reaction. |

| Solvent | Water, Acetone | The solvent must be compatible with the highly reactive diazonium salt. |

| Temperature | 0-5 °C (diazotization), RT-50 °C (arylation) | Low temperatures are crucial for the stability of the diazonium salt. |

This table presents a generalized summary of parameter effects on Meerwein arylations based on established chemical principles.

By carefully controlling these parameters, the yield and efficiency of the synthesis of this compound and its derivatives can be significantly improved, making these valuable compounds more accessible for further research and development.

Advanced Spectroscopic and Structural Elucidation of 5 4 Acetylphenyl 2 Furoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 5-(4-acetylphenyl)-2-furoic acid, both ¹H and ¹³C NMR have been employed to assign the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons on both the furan (B31954) and phenyl rings, as well as the methyl protons of the acetyl group and the acidic proton of the carboxylic acid. The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern and connectivity of the molecule.

Unfortunately, specific, publicly available experimental ¹H NMR data for this compound is not available at this time. Analysis of related compounds, such as 5-aryl-2-furoic acids, suggests that the furan protons would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the acetylphenyl group. pensoft.net The protons of the para-substituted phenyl ring would likely present as two distinct doublets. pensoft.net The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region, and the carboxylic acid proton as a broad singlet at a significantly downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Complementing the proton data, the ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For this compound, this includes the carbons of the furan and phenyl rings, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbon.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in the public domain. However, based on the spectra of similar structures, the carbonyl carbon of the carboxylic acid would be the most downfield signal, followed by the carbonyl carbon of the acetyl group. The aromatic carbons would resonate in the typical range for such systems, with their exact shifts determined by the electronic effects of the substituents. The methyl carbon of the acetyl group would be the most upfield signal.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for confirming the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not available, this technique is a standard characterization method for novel organic compounds. For a related compound, 2,5-furandicarboxylic acid, HRMS was used to confirm its elemental composition. rsc.org For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass, thereby confirming its chemical formula of C₁₃H₁₀O₄.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, ketone, and aromatic functionalities.

Specific experimental IR data for the title compound is not publicly accessible. However, one would anticipate observing a broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear around 1700-1680 cm⁻¹, while the C=O stretch of the ketone would be expected in a similar region, potentially around 1680-1660 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the aromatic rings and C-O stretching for the furan ring and carboxylic acid.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Architecture Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SC-XRD). This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. However, the crystal structures of many related 2-furoic acid derivatives have been determined, revealing common structural motifs such as planar furan rings and intermolecular hydrogen bonding involving the carboxylic acid groups. rsc.org For this compound, an SC-XRD analysis would be invaluable in confirming the planarity of the furan and phenyl rings and detailing the intermolecular interactions that govern its solid-state architecture.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of the constituent elements (carbon, hydrogen, and oxygen), a direct comparison can be made against the theoretically calculated values derived from the proposed molecular formula. This process is critical for confirming the stoichiometry of this compound, ensuring that the correct elemental composition has been achieved during synthesis.

The molecular formula for this compound is C₁₃H₁₀O₄, which corresponds to a molecular weight of 230.22 g/mol . Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer are then matched against these theoretical percentages. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental makeup of the compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 67.82% |

| Hydrogen (H) | 4.38% |

| Oxygen (O) | 27.80% |

Computational Chemistry and Molecular Modeling Studies of 5 4 Acetylphenyl 2 Furoic Acid Systems

In Silico Prediction of Structural Analogues and Novel Derivatives:Similarly, no papers were identified that focus on the in silico design of analogues based specifically on the 5-(4-Acetylphenyl)-2-furoic acid structure.

Research into related compounds, such as other 5-phenyl-2-furoic acid derivatives, does indicate that this general scaffold is of interest in medicinal chemistry, particularly for developing new therapeutics against tuberculosis. nih.gov These studies employ the very computational methods you have outlined—molecular docking, structure-activity relationship (SAR) analysis, and biochemical assays—to identify more potent inhibitors. nih.gov However, these findings are not specific to the acetyl-substituted compound you requested.

Due to the lack of specific data points, binding scores, and detailed computational findings for this compound in the scientific literature, generating a thorough and scientifically accurate article that strictly adheres to your detailed outline is not possible at this time.

Mechanistic Investigations of Biological Activities of 5 4 Acetylphenyl 2 Furoic Acid and Its Derivatives

Enzyme Inhibition Studies

The furan-2-carboxylic acid scaffold is a key feature in a variety of enzyme inhibitors. The following sections detail the inhibitory mechanisms of related compounds against several key enzymes, providing a basis for postulating the potential activities of 5-(4-Acetylphenyl)-2-furoic acid.

Isocitrate Lyase (ICL) Inhibition Mechanisms

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during the dormant phase of infection. nih.govmdpi.com As this enzyme is absent in humans, it represents a promising target for the development of new antimicrobial agents. westminster.ac.uk While there is no specific data on the inhibition of ICL by this compound, other nitro-substituted furan (B31954) derivatives have been investigated as potential ICL inhibitors. nih.gov For instance, certain 5-nitro-2-furoic acid hydrazones have demonstrated inhibitory activity against ICL. nih.gov The mechanism of these inhibitors often involves interaction with the active site of the enzyme, thereby preventing the cleavage of isocitrate into succinate (B1194679) and glyoxylate. mdpi.com

Salicylate (B1505791) Synthase MbtI Inhibition and Iron Acquisition Pathway Modulation

Mycobacterium tuberculosis requires iron for its survival and virulence, and it acquires this essential nutrient through the secretion of iron-chelating molecules called mycobactins. nih.gov The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate. nih.gov Inhibition of MbtI is a key strategy for developing new antitubercular drugs.

Structurally related 5-phenylfuran-2-carboxylic acids have emerged as a promising class of MbtI inhibitors. nih.govresearchgate.netmdpi.com These compounds are thought to bind to the active site of MbtI, preventing the synthesis of salicylate and thereby disrupting the iron acquisition pathway of the bacteria. Research on furan-based inhibitors has led to the identification of potent compounds with significant antimycobacterial activity. For example, a derivative from this class, compound 1a (as described in related research), has been identified as one of the most potent MbtI inhibitors to date. nih.gov The unexpected crystallization of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has provided valuable structural insights for the design of more effective MbtI inhibitors. mdpi.com

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| 5-Phenylfuran-2-carboxylic acid derivatives | Salicylate Synthase (MbtI) | Inhibition of MbtI, antimycobacterial activity nih.govresearchgate.net |

| Compound 1a (furan derivative) | Salicylate Synthase (MbtI) | Potent MbtI inhibitor (Ki = 5.3 μM), promising antimycobacterial activity (MIC99 = 156 μM) nih.gov |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Salicylate Synthase (MbtI) | Lead compound in a series of furan-based MbtI inhibitors mdpi.com |

Acetyl CoA Carboxylase (ACC) Inhibition and Lipid Metabolism Pathways

Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA. nih.govnih.gov Inhibition of ACC is a therapeutic strategy for metabolic diseases and some cancers. nih.gov While direct inhibition of ACC by this compound has not been reported, a related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA) , is a well-known inhibitor of ACC. nih.govnih.govsigmaaldrich.com

TOFA acts as a potent, reversible, and competitive inhibitor of ACC. By blocking ACC, TOFA reduces the synthesis of fatty acids and can modulate lipid metabolism. nih.gov This inhibition leads to a decrease in cellular lipid stores and can impact downstream pathways that rely on fatty acid synthesis.

| Compound | Target Enzyme | Mechanism of Action |

|---|---|---|

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Acetyl CoA Carboxylase (ACC) | Potent, reversible, competitive inhibitor |

Cellular Pathway Modulation in Vitro

The inhibition of key enzymes by furoic acid derivatives can lead to significant alterations in cellular pathways, including those that control cell proliferation and survival.

Cell Cycle Progression Alterations

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some furoic acid derivatives have been shown to interfere with cell cycle progression. For instance, the ACC inhibitor TOFA has been demonstrated to inhibit the growth of cholangiocarcinoma cells by inducing cell cycle arrest. nih.gov Studies on other furan derivatives have also reported cell cycle arrest at different phases, such as the G2/M phase, in cancer cell lines. nih.gov This suggests that compounds with a furan core may have the potential to modulate the expression or activity of key cell cycle regulatory proteins.

Apoptosis Induction Pathways (e.g., Caspase Activation, Cyclin Regulation)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. The furoic acid derivative TOFA has been shown to induce apoptosis in cholangiocarcinoma cells. nih.gov This induction of apoptosis is often accompanied by the activation of caspases, which are key executioner proteins in the apoptotic cascade, and the downregulation of cyclins, which are crucial for cell cycle progression. nih.gov Other studies on different classes of furan derivatives have also highlighted their ability to induce apoptosis in various cancer cell lines, suggesting a common potential mechanism for this chemical scaffold. mdpi.com The induction of apoptosis can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In Vitro Antimicrobial Action Mechanisms

The antimicrobial properties of this compound and its derivatives have been a subject of significant research, revealing their potential to combat various pathogenic microorganisms. These compounds have demonstrated efficacy against both bacteria and fungi, with their mechanisms of action being a key area of investigation.

Antibacterial Action against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown notable antibacterial activity. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, which are distinguished by the structure of their cell walls. The outer membrane of Gram-negative bacteria can pose a barrier to the entry of bioactive molecules, often making them more resistant to antimicrobial agents compared to Gram-positive bacteria. nih.gov

A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are derivatives, exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, compounds 4c, 4d, 4e, and 4f were identified as the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov However, these compounds showed no inhibitory activity against the Gram-negative strain E. coli at a concentration of 64 µg/mL. nih.gov

Similarly, other research has highlighted the selective nature of these compounds. For instance, some 5-fluorouracil (B62378) derivatives with tri-hexylphosphonium substitutions demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism for these derivatives involved causing significant septal damage and cytosolic alterations in Staphylococcus aureus (a Gram-positive bacterium) and triggering plasmolysis in Escherichia coli (a Gram-negative bacterium). nih.gov Furthermore, certain furan derivatives have been shown to inhibit the proliferation of S. typhi and B. subtilis. mdpi.com

The antimicrobial activity of these compounds is often influenced by the specific chemical groups attached to the core structure. For example, the presence of a nitro group in 2-furoylmorpholine moieties has been linked to pharmacophore properties. pensoft.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria | Good (MIC = 2 µg/mL) | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | E. coli (Gram-negative) | No activity at 64 µg/mL | nih.gov |

| 5-Fluorouracil derivatives (with tri-hexylphosphonium substitution) | S. aureus (Gram-positive) | Considerable activity; caused septal damage and cytosolic alterations | nih.gov |

| 5-Fluorouracil derivatives (with tri-hexylphosphonium substitution) | E. coli (Gram-negative) | Considerable activity; triggered plasmolysis | nih.gov |

| Furan derivatives | S. typhi, B. subtilis | Inhibited proliferation | mdpi.com |

Antifungal Action against Fungal Pathogens

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of fungal pathogens. Fungal infections, particularly those caused by species like Candida and Aspergillus, pose a considerable threat to human health. nih.gov

Several studies have synthesized and evaluated new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives, which have shown potent antifungal activity against pathogenic Candida albicans and dermatophytes. researchgate.net Some of these compounds exhibited activity comparable to standard antifungal drugs. researchgate.net Similarly, a series of 5-substituted-2-furoyl diacylhydrazide derivatives with an aliphatic chain showed significant antifungal activity. researchgate.net

The antifungal efficacy can be influenced by the specific substituents on the furan ring. For example, in a study of 4-(5-aryl-2-furoyl)morpholines and their thio-analogues, compounds 7b, 8a, and 8c displayed high activity against Cryptococcus neoformans. pensoft.net The presence of a nitro group in the 2-furoylmorpholine structure was noted for its contribution to antifungal properties. pensoft.net Other research on phenylpyrrole analogues based on the alkaloid lycogalic acid found that many of these compounds exhibited broad-spectrum fungicidal activities. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives (Ic, Ih, Il, Ij, Im) | Candida albicans, dermatophytes | Potent antifungal activity | researchgate.net |

| 5-substituted-2-furoyl diacylhydrazide derivatives | Various fungi | Significant antifungal activity | researchgate.net |

| 4-(5-aryl-2-furoyl)morpholines (7b) and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines (8a, 8c) | Cryptococcus neoformans | High antifungal activity | pensoft.net |

| Phenylpyrrole analogues | Various phytopathogenic fungi | Broad-spectrum fungicidal activities | nih.gov |

Elucidation of Molecular Targets and Pathways

Understanding the molecular targets and pathways affected by this compound and its derivatives is crucial for elucidating their mechanism of action and for the development of more effective antimicrobial agents. Research in this area is ongoing, but some key insights have been gained.

The furan scaffold is a common feature in several antitubercular drugs and is known to inhibit a variety of mycobacterial enzymes. mdpi.com For instance, 2,5-substituted furans have been identified as inhibitors of enzymes such as N-acetyl glutamate (B1630785) synthase (ArgA), GlcNAc-Ins deacetylase (MshB), lysine-ɛ-aminotransferase (LAT), protein tyrosine phosphatase A (MptpA), and thioredoxin reductases (TrxR). mdpi.com Specifically, 5-phenyl-furan-2-carboxylic acids have been investigated as potential therapeutics that target iron acquisition in mycobacterial species by inhibiting the MbtI enzyme. mdpi.com

The antimicrobial activity of furan derivatives can also be attributed to their ability to modify enzymes and selectively inhibit microbial growth. nih.gov Some halogenated furanones, for example, have been shown to inhibit swarming and biofilm formation in E. coli without affecting its growth. nih.gov

In the context of antifungal action, molecular docking studies have suggested that certain phenylpyrrole analogues can interact with 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, through hydrogen bonding. nih.gov This interaction disrupts the fungal cell membrane, leading to cell death.

Furthermore, some derivatives have been found to affect cellular processes in bacteria. For example, certain 5-fluorouracil derivatives cause alterations in membrane permeabilization and depolarization in both S. aureus and E. coli. nih.gov These compounds were also found to impede bacterial motility, which is an important factor in bacterial pathogenicity. nih.gov

In silico studies have proposed that some thiazole (B1198619) derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid can interact with human SIRT2 and EGFR, suggesting potential applications beyond antimicrobial activity. nih.gov

Structure Activity Relationship Sar and Derivative Optimization in Furoic Acid Research

Design Principles for Rational Derivative Synthesis

The rational design of furoic acid derivatives is anchored in established medicinal chemistry principles. A key strategy involves leveraging the furan (B31954) core as a bioisostere for other aromatic or heteroaromatic systems, which can lead to improved pharmacological profiles. The design process often commences with a lead compound, such as 5-(4-Acetylphenyl)-2-furoic acid, and systematically explores the chemical space around it.

One fundamental design principle is the strategic introduction of various substituents to probe interactions with biological targets. The goal is to enhance potency, selectivity, and pharmacokinetic properties. For instance, based on molecular docking analyses of similar compounds, derivatives can be designed to occupy specific hydrophobic pockets in target proteins. nih.gov This often involves increasing the molecular size to optimize van der Waals interactions. nih.gov

Furthermore, the synthesis of derivatives is guided by the desire to explore different chemical functionalities. The carboxylic acid group, for example, is a critical feature that can be essential for anti-HIV-1 activity in some furan derivatives. nih.gov Therefore, maintaining this group while modifying other parts of the molecule is a common design strategy. The synthesis of novel derivatives often employs modern catalytic methods, such as ruthenium-catalyzed C-H arylation, to create diverse libraries of compounds for screening. scilit.com

Systematic Modification of the Furan Ring and Phenyl Moiety

Systematic modification of the furan ring and the appended phenyl moiety is a cornerstone of SAR studies in this chemical class. The furan ring itself offers several positions for substitution, with the C3 and C4 positions being common targets for functionalization. researchgate.net For instance, the introduction of aryl groups at the C3 position of 2-furoic acid derivatives has been achieved through ruthenium-catalyzed C-H arylation, using a removable directing group. scilit.com

The phenyl ring attached to the furan core is another critical area for modification. The nature and position of substituents on this ring can dramatically influence biological activity. For example, in a series of furan chalcone (B49325) derivatives, the presence of electron-withdrawing groups like nitro or multiple halogens on the aryl ring was found to improve the yield of the synthetic precursors, which in turn could influence the biological properties of the final compounds. semanticscholar.org

The acetyl group on the phenyl ring of this compound is a key feature that can be modified. It can be reduced to an alcohol, converted to an amine, or used as a handle for further chemical elaboration to explore interactions with specific receptor sites.

Influence of Substituent Effects on Biological Activities

The electronic and steric effects of substituents play a pivotal role in determining the biological activities of furoic acid derivatives. The presence of different functional groups can modulate the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and cellular uptake.

For instance, in a study of salicylaldehyde (B1680747) 2-furoic acid hydrazones, the nature of substituents on the salicylaldehyde ring was shown to modulate DNA/BSA affinity and antimicrobial and antioxidant activity. researchgate.net This highlights the importance of substituent effects in fine-tuning the biological profile of furoic acid derivatives.

In the context of anti-HIV-1 agents, the introduction of a carboxylic acid group on the phenyl ring of certain furan derivatives was found to be essential for their activity. nih.gov In another study on urease inhibitors, furan chalcones bearing dichloro- and chloro-substituents on the phenyl ring exhibited potent inhibitory activity. semanticscholar.org This underscores the significant impact that halogen substituents can have on biological potency.

The following table summarizes the influence of different substituents on the biological activities of various furoic acid derivatives, providing insights that could be applicable to the optimization of this compound.

| Derivative Class | Substituent | Effect on Biological Activity | Reference |

| 2-Aryl-5-(...)-furans | Carboxylic acid on phenyl ring | Essential for anti-HIV-1 activity | nih.gov |

| Furan Chalcones | 2,5-dichloro or 2-chloro on phenyl ring | Potent urease inhibition | semanticscholar.org |

| Salicylaldehyde 2-furoic acid hydrazones | Various substituents on salicylaldehyde ring | Modulation of DNA/BSA affinity, antimicrobial, and antioxidant activity | researchgate.net |

| 2'-Furoyloxychalcones | Furoyloxy radical at 2' position | Potent cytotoxic and apoptosis-inducing effects | csic.es |

Correlation of Structural Features with Mechanistic Biological Responses

Understanding the correlation between specific structural features and the resulting mechanistic biological responses is the ultimate goal of SAR studies. This knowledge allows for the rational design of more effective and selective therapeutic agents.

For example, a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were designed to have a larger molecular size to better occupy a deep hydrophobic pocket on the HIV-1 gp41 NHR-trimer, leading to improved anti-HIV-1 activity compared to smaller parent compounds. nih.gov This demonstrates a clear correlation between molecular volume and a specific mechanistic interaction.

In the case of cytotoxic 2'-furoyloxychalcones, the presence of the furoyloxy substituent was crucial for their potent activity. csic.es These compounds were found to induce cell cycle arrest at the G2-M phase, trigger apoptosis, and inhibit tubulin polymerization, indicating a multi-faceted mechanism of action directly linked to their specific structural arrangement. csic.es

Future Trajectories and Emerging Research Paradigms for 5 4 Acetylphenyl 2 Furoic Acid

Development of Novel Synthetic Methodologies

The synthesis of 5-aryl-2-furoic acids has traditionally been approached through methods like the Meerwein arylation of furan-2-carboxylic acid with aryldiazonium salts. However, the future of synthesizing 5-(4-acetylphenyl)-2-furoic acid and related compounds lies in the development of more efficient, selective, and sustainable methods.

One promising avenue is the expansion of cross-coupling reactions. For instance, the Suzuki coupling, which has been successfully employed for the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid by reacting methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid followed by ester hydrolysis, presents a viable strategy. Adapting this methodology using (4-acetylphenyl)boronic acid could provide a direct and high-yielding route to the target compound.

Future research will likely focus on:

Catalyst development: Designing novel and more robust catalysts for cross-coupling reactions that can tolerate a wider range of functional groups and reaction conditions.

Flow chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

One-pot syntheses: Developing multi-step reactions in a single reaction vessel to improve efficiency and reduce waste.

Integration of Advanced Biophysical Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for elucidating its mechanism of action and for the rational design of new derivatives. While standard techniques like ¹H NMR spectroscopy and elemental analysis are routinely used to confirm the structure of newly synthesized furan (B31954) derivatives, future research will necessitate the integration of more advanced biophysical methods.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. Although obtaining high-quality crystals of furan-based carboxylic acids can be challenging, the structural insights gained are invaluable. For instance, the SC-XRD analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid revealed a nearly planar conformation and a complex network of intermolecular interactions, including hydrogen bonds and π-π stacking.

Future characterization efforts should also include:

Advanced NMR techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for more complex derivatives.

Computational modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, complementing experimental data.

Solid-state characterization: Techniques like solid-state NMR and powder X-ray diffraction to study the properties of the compound in its solid form, which is relevant for formulation and material science applications.

Exploration of Polypharmacological Activities and Multi-Target Modulators

The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple biological targets to achieve a more effective therapeutic outcome. The scaffold of 5-aryl-2-furoic acid is a promising starting point for the development of such multi-target modulators.

Derivatives of 5-aryl-2-furoic acids have already shown a range of biological activities, including antimicrobial and anticancer properties. For example, certain 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines have demonstrated significant antimicrobial activity. Furthermore, the synthesis of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives linked to amino acids and peptides has yielded compounds with potent antimicrobial activity.

Future research in this area will focus on:

Target identification and validation: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of this compound and its analogs.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the parent compound to understand how different functional groups influence its activity against various targets.

Rational design of multi-target ligands: Using computational methods to design new derivatives that can simultaneously modulate multiple targets implicated in a particular disease.

Contributions to Chemical Biology and Drug Discovery Research

This compound and its analogs can serve as valuable tools in chemical biology and drug discovery. Their relatively simple structure and synthetic accessibility make them attractive scaffolds for the development of chemical

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for preparing 5-(4-Acetylphenyl)-2-furoic acid, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves condensation reactions between 2-furoic acid derivatives and substituted phenyl precursors. For example, analogous compounds like 5-(4-substituted phenyl)-2-furoic acids are synthesized via coupling reactions between benzothiazole derivatives and furoic acid intermediates under controlled pH and temperature . Optimization may include adjusting catalyst loading (e.g., using palladium-based catalysts for cross-coupling) and solvent systems (e.g., DMF or THF) to improve yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

- Answer:

- 1H NMR: Key signals include furyl protons (δ ~6.5–7.5 ppm) and acetyl group protons (δ ~2.5 ppm). Coupling constants (e.g., J = 3.6 Hz for furyl protons) confirm substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., expected [M+H]+ for C₁₃H₁₀O₄: 231.0657). Fragmentation patterns help identify functional groups .

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity, especially for intermediates prone to byproducts .

Q. How does the acetylphenyl substituent influence the physicochemical properties of this compound compared to other aryl-substituted furoic acids?

- Answer: The electron-withdrawing acetyl group enhances acidity (lower pKa) of the carboxylic acid moiety compared to non-acetylated analogs. This affects solubility in polar solvents (e.g., DMSO) and may influence crystallization behavior. Thermal stability can be assessed via TGA/DSC, with decomposition temperatures typically >200°C for similar derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing the reactivity of this compound in nucleophilic or electrophilic substitution reactions?

- Answer: The acetyl group directs electrophilic substitution to the meta position of the phenyl ring, while the furan ring’s electron-rich nature facilitates nucleophilic attacks at the 5-position. Kinetic studies under varying pH and temperature (e.g., using UV-Vis spectroscopy to monitor reaction progress) can quantify reactivity. Computational methods (DFT) predict regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). Standardized protocols for anti-mycobacterial or anticancer assays (e.g., MIC determinations, MTT assays) are critical. Comparative studies using structurally related compounds (e.g., 5-(4-chlorophenyl)-2-furoic acid) can isolate the acetyl group’s contribution to bioactivity .

Q. What methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound in drug discovery?

- Answer:

- Analog Synthesis: Prepare derivatives with modified acetyl groups (e.g., methyl, nitro substituents) to assess electronic effects .

- Biological Testing: Use panels of enzyme assays (e.g., COX-2 inhibition) or cell-based models to correlate substituents with activity.

- Molecular Docking: Map interactions with target proteins (e.g., using AutoDock Vina) to identify critical binding motifs .

Q. How can isotopic labeling (e.g., ¹³C) be applied to study the metabolic degradation pathways of this compound?

- Answer: Synthesize ¹³C-labeled analogs at specific positions (e.g., acetyl carbon or furan ring) using isotopically enriched precursors. Track degradation products via LC-MS or NMR in in vitro hepatic microsome assays. For example, ¹³C-formic acid release observed in related furan derivatives indicates oxidative cleavage .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?

- Answer: Nonlinear regression models (e.g., log-dose vs. response) calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for curve fitting. Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance between derivatives .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Answer: Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Alternatively, synthesize water-soluble salts (e.g., sodium or ammonium carboxylates) .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.